8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a [1,2,4]triazolo[4,3-a]pyridine core with two critical substituents:
- Position 8: A piperidine-1-sulfonyl group, which enhances solubility and target binding via sulfonamide interactions.
- Position 2: A benzyl group substituted with a trifluoromethyl (–CF₃) moiety at the 3-position of the phenyl ring, contributing to electron-withdrawing effects and metabolic stability.
This structural configuration is designed for antimalarial activity, as triazolo-pyridine sulfonamides are known to inhibit Plasmodium falciparum enzymes like falcipain-2 .
Properties
IUPAC Name |
8-piperidin-1-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O3S/c20-19(21,22)15-7-4-6-14(12-15)13-26-18(27)25-11-5-8-16(17(25)23-26)30(28,29)24-9-2-1-3-10-24/h4-8,11-12H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSDFSCHYQBFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridinone core.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using sulfonyl chlorides or sulfonic acids under basic conditions.
Attachment of the Trifluoromethyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It is explored for use in industrial processes, such as catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Position 8 and 3 Substituents
Compound 12a ():
- Structure : 8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
- Key Differences : Lacks the 2-benzyl substituent; position 2 is unsubstituted (H).
- Properties : Melting point 284–286°C; synthesized via cyclization of 2-hydrazinylpyridine derivatives.
Compound 14a ():
- Structure : 8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione.
- Key Differences : Oxygen at position 3 replaced with sulfur (–S).
- Properties : Higher melting point (303–305°C) due to increased molecular rigidity; yellow solid.
- Implications : Thione derivatives may exhibit altered electronic properties and binding kinetics .
Compound 15c ():
- Structure : 3-(4-methylbenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine.
- Key Differences : Position 3 is substituted with a 4-methylbenzylthio group (–S–CH₂C₆H₄–CH₃).
- Properties : Lower melting point (155–156°C) due to increased hydrophobicity; cream solid.
- Activity : Demonstrates how bulky substituents at position 3 can modulate pharmacokinetics .
Substitutions at Position 2: Impact on Bioactivity
Compound (2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one):
- Structure : Chlorine (–Cl) at the 3-position of the benzyl group.
- Activity : IC₅₀ = 4.98 μM against P. falciparum.
Trazodone Derivatives (–14):
- Structure : 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one.
- Key Differences : Piperazine-propyl chain at position 2; targets serotonin receptors (CNS applications).
- Implications: Substituent flexibility at position 2 allows diversification into non-antimalarial therapeutics .
Structural and Activity Comparison Table
Research Findings and Implications
Position 8 Sulfonamides : Piperidine-1-sulfonyl is a conserved feature in antimalarial triazolo-pyridines, enhancing solubility and enzyme binding .
Position 2 Substitutions : –CF₃ or –Cl groups improve antimalarial activity compared to unsubstituted analogs. –CF₃ may offer superior metabolic stability .
Position 3 Modifications : Oxygen vs. sulfur alters electronic properties, while bulky groups (e.g., benzylthio) influence pharmacokinetics .
Divergent Applications : Core flexibility allows targeting of diverse pathways (e.g., CNS disorders, metabolic diseases) through strategic substitutions .
Biological Activity
The compound 8-(piperidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251680-89-3) is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₉F₃N₄O₃S
- Molecular Weight : 440.4 g/mol
- Chemical Structure : The compound features a triazolo-pyridine core with a piperidine sulfonyl group and a trifluoromethyl phenyl substituent.
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonamide groups have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong inhibitory effects on AChE, which is crucial for the treatment of neurodegenerative diseases.
- Urease : The sulfonamide moiety is associated with potent urease inhibition, which can be beneficial in treating infections caused by urease-producing bacteria .
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties. The presence of the triazole ring has been linked to cytotoxic activity against various cancer cell lines. In vitro studies are needed to establish its efficacy and mechanism of action in cancer treatment .
The biological activities of this compound are hypothesized to arise from:
- Molecular Interactions : Docking studies indicate that the compound interacts favorably with target enzymes and receptors due to its structural features, enhancing its pharmacological effectiveness .
- Electrostatic Interactions : The trifluoromethyl group may enhance binding affinity through increased lipophilicity and electron-withdrawing effects.
Study 1: Antibacterial Efficacy
A study conducted on synthesized piperidine derivatives demonstrated that compounds similar to the target compound showed varying degrees of antibacterial activity. Notably, certain derivatives exhibited IC50 values below 5 µM against Staphylococcus aureus, indicating potent antibacterial properties .
Study 2: Enzyme Inhibition Profile
Research on enzyme inhibitors revealed that several piperidine-based compounds led to significant inhibition of AChE and urease. The most active derivatives had IC50 values ranging from 0.63 to 2.14 µM, showcasing their potential as therapeutic agents in treating related diseases .
Q & A
Q. Which analytical techniques are critical for stability studies under physiological conditions?
- Answer :
- pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., 20% degradation at pH 12 over 24 h) .
- Thermal Stability : TGA/DSC analyze melting points (e.g., mp = 230°C) and decomposition profiles .
- Light Sensitivity : ICH guidelines (Q1B) assess photodegradation using UV-Vis spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
